molecular formula C14H12N2O3S B2855081 N1-((5-benzoylthiophen-2-yl)methyl)oxalamide CAS No. 1797078-84-2

N1-((5-benzoylthiophen-2-yl)methyl)oxalamide

Cat. No.: B2855081
CAS No.: 1797078-84-2
M. Wt: 288.32
InChI Key: RXOIJYIHFGRCGM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N1-((5-benzoylthiophen-2-yl)methyl)oxalamide is a chemical compound with the molecular formula C14H12N2O3S and a molecular weight of 288.32 g/mol This compound features a benzoyl group attached to a thiophene ring, which is further connected to an oxalamide moiety

Preparation Methods

The synthesis of N1-((5-benzoylthiophen-2-yl)methyl)oxalamide typically involves the reaction of 5-benzoylthiophene-2-carboxylic acid with oxalyl chloride to form the corresponding acyl chloride. This intermediate is then reacted with an amine to yield the desired oxalamide. The reaction conditions often require the use of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

N1-((5-benzoylthiophen-2-yl)methyl)oxalamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid, leading to the formation of sulfoxides or sulfones.

    Reduction: The benzoyl group can be reduced to a benzyl group using reducing agents such as lithium aluminum hydride.

    Substitution: The oxalamide moiety can participate in nucleophilic substitution reactions, where the amide nitrogen can be replaced by other nucleophiles under appropriate conditions.

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines). The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

N1-((5-benzoylthiophen-2-yl)methyl)oxalamide has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound’s structural features make it a candidate for studying interactions with biological macromolecules, such as proteins and nucleic acids.

    Industry: Used in the development of materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N1-((5-benzoylthiophen-2-yl)methyl)oxalamide involves its interaction with molecular targets, such as enzymes or receptors. The benzoyl and thiophene groups can participate in π-π stacking interactions, while the oxalamide moiety can form hydrogen bonds with target molecules. These interactions can modulate the activity of the target, leading to various biological effects.

Comparison with Similar Compounds

N1-((5-benzoylthiophen-2-yl)methyl)oxalamide can be compared with similar compounds, such as:

    N1-((5-benzoylthiophen-2-yl)methyl)-N2-(2-methoxyphenyl)oxalamide: This compound has a methoxyphenyl group instead of a simple oxalamide moiety, which may alter its chemical and biological properties.

    N1-((5-benzoylthiophen-2-yl)methyl)-N2-(3-(2-oxopyrrolidin-1-yl)phenyl)oxalamide: This compound features an oxopyrrolidinyl group, which can influence its reactivity and interactions with biological targets.

Properties

IUPAC Name

N'-[(5-benzoylthiophen-2-yl)methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O3S/c15-13(18)14(19)16-8-10-6-7-11(20-10)12(17)9-4-2-1-3-5-9/h1-7H,8H2,(H2,15,18)(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXOIJYIHFGRCGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=CC=C(S2)CNC(=O)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.